Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate is an organic compound belonging to the indene family This compound features a bromine atom at the sixth position, a carbonyl group at the first position, and a methyl ester group at the fourth position of the indene ring
Synthetic Routes and Reaction Conditions:
Bromination of Indene Derivatives: The synthesis typically begins with the bromination of an indene derivative. For instance, 1-oxo-2,3-dihydro-1H-indene can be brominated using bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Esterification: The brominated intermediate is then subjected to esterification. This can be achieved by reacting the brominated compound with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the methyl ester group can be converted to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products:
Substitution: Formation of 6-azido-1-oxo-2,3-dihydro-1H-indene-4-carboxylate or 6-thiocyanato-1-oxo-2,3-dihydro-1H-indene-4-carboxylate.
Reduction: Formation of 6-bromo-1-hydroxy-2,3-dihydro-1H-indene-4-carboxylate.
Oxidation: Formation of 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of biologically active compounds, including anti-inflammatory and anticancer agents.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and carbonyl group play crucial roles in these interactions, often forming hydrogen bonds or participating in electrophilic or nucleophilic reactions.
Comparison with Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
Properties
IUPAC Name |
methyl 6-bromo-1-oxo-2,3-dihydroindene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWWDHUNBIRXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.